molecular formula C13H14BrN3 B1490222 2-(4-(bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine CAS No. 2098044-98-3

2-(4-(bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine

Cat. No.: B1490222
CAS No.: 2098044-98-3
M. Wt: 292.17 g/mol
InChI Key: XEUFLFAAKRRYCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine is a versatile brominated pyrazole-pyridine hybrid compound serving as a valuable building block in organic and medicinal chemistry research. Its molecular structure incorporates two key pharmacophores: a pyridine ring and a 1H-pyrazole ring, the latter functionalized with a reactive bromomethyl group and a cyclopropylmethyl substituent. The bromomethyl group is a highly useful handle for further synthetic elaboration, readily participating in nucleophilic substitution and metal-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The cyclopropylmethyl group on the pyrazole nitrogen can influence the compound's electronic properties, metabolic stability, and overall lipophilicity, which is a valuable trait in agrochemical and pharmaceutical agent development . This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules. Researchers employ it in the design and development of potential therapeutic agents, as the pyrazoline scaffold, a related dihydro structure, is well-documented to possess a wide spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties . Furthermore, pyrazole and pyrazoline derivatives have significant applications in materials science and agrochemistry. They are found in various patented products, functioning as insecticides, fungicides, and herbicides, such as fenpyroximate and tolfenpyrad . The presence of both nitrogen-containing heterocycles also makes it a suitable ligand for constructing coordination polymers or metal complexes. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Handle with appropriate precautions in a well-ventilated laboratory, using personal protective equipment.

Properties

IUPAC Name

2-[4-(bromomethyl)-1-(cyclopropylmethyl)pyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3/c14-7-11-9-17(8-10-4-5-10)16-13(11)12-3-1-2-6-15-12/h1-3,6,9-10H,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUFLFAAKRRYCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C(=N2)C3=CC=CC=N3)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Alkylation and Coupling Reactions

A common synthetic route to 2-(4-(bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine involves:

  • Step 1: Formation of the pyrazole intermediate
    The pyrazole ring is synthesized or obtained with a cyclopropylmethyl substituent at the N1 position.

  • Step 2: Alkylation of the pyrazole ring
    The pyrazole intermediate undergoes alkylation with a bromomethyl pyridine derivative. This step typically employs a base such as potassium carbonate (K2CO3) to deprotonate the pyrazole nitrogen, facilitating nucleophilic substitution.

  • Step 3: Reaction medium and temperature
    The reaction is carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which stabilize ionic intermediates and promote nucleophilic substitution. The temperature is usually maintained around 60 °C to optimize reaction rates without decomposing sensitive intermediates.

  • Step 4: Work-up and purification
    After reaction completion, the mixture is diluted with ethyl acetate (EtOAc), washed with water and brine to remove inorganic salts, dried over sodium sulfate (Na2SO4), and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Industrial Scale Considerations

For industrial production, the synthetic route is adapted to larger scales with an emphasis on:

  • Optimizing reaction parameters (temperature, solvent volume, base equivalents) to maximize yield and minimize by-products.
  • Employing continuous flow synthesis techniques to improve reaction control, reduce reaction times, and enhance scalability.
  • Utilizing in-line purification methods to streamline the process.

Detailed Experimental Procedures

Step Reagents & Conditions Description Yield & Notes
1 Pyrazole derivative with cyclopropylmethyl substituent Prepared via known pyrazole synthesis methods or commercially sourced High purity intermediate
2 Bromomethyl pyridine, K2CO3 (2 equiv.), DMF, 60 °C Alkylation of pyrazole nitrogen with bromomethyl pyridine Moderate to good yield (typically 50-70%)
3 Work-up with EtOAc, water washes, drying over Na2SO4 Isolation of crude product Purification by flash chromatography
4 Flash column chromatography (PE:EtOAc gradient) Final purification Pure compound obtained

Research Findings and Optimization Insights

  • Base selection: Potassium carbonate is preferred for its mild basicity, which avoids side reactions such as over-alkylation or decomposition of the pyrazole ring.
  • Solvent effects: DMF and DMSO are optimal solvents due to their polarity and ability to dissolve both organic and inorganic reagents, facilitating efficient nucleophilic substitution.
  • Temperature control: Maintaining reaction temperature around 60 °C balances reaction kinetics and stability; higher temperatures may lead to decomposition, while lower temperatures slow the reaction.
  • Reaction monitoring: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are used to monitor reaction progress and confirm product formation.
  • Purification challenges: The presence of similar polarity impurities requires careful gradient elution during chromatography for effective separation.

Comparative Analysis with Similar Compounds

Compound Key Differences Impact on Synthesis
1-(Bromomethyl)-3-(4-methylphenyl)-1H-pyrazole Methylphenyl instead of pyridine ring Different electronic effects; may alter alkylation efficiency
2-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine Lacks cyclopropylmethyl group Simpler synthesis; fewer steric hindrances

The unique combination of the cyclopropylmethyl group and bromomethyl substituent on the pyrazole ring linked to pyridine influences both reactivity and application, necessitating tailored synthetic approaches.

Summary Table of Preparation Parameters

Parameter Typical Value Comments
Base Potassium carbonate (2 equiv.) Mild base for deprotonation
Solvent DMF or DMSO Polar aprotic solvents
Temperature ~60 °C Optimal for reaction rate and stability
Reaction time Several hours (monitored by TLC) Until completion or stagnation
Purification Flash chromatography Gradient elution with PE:EtOAc

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine is replaced by various nucleophiles like amines, alcohols, or thiols.

  • Oxidation: : The compound can be oxidized under certain conditions to introduce functional groups such as carbonyl or hydroxyl.

  • Reduction: : Potential reduction of the pyrazole ring or the cyclopropylmethyl group can modify the compound’s chemical properties.

Common Reagents and Conditions

Common reagents include:

  • Nucleophiles: : Amines, alcohols, thiols.

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Major products formed depend on the nature of the reaction:

  • Aminomethyl Derivatives: : From nucleophilic substitution with amines.

  • Hydroxymethyl Derivatives: : From oxidation reactions.

  • Reduced Pyrazoles: : From reduction reactions.

Scientific Research Applications

Synthetic Routes

The synthesis of 2-(4-(bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine typically involves several steps:

  • Formation of the Pyrazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Bromomethyl Group : This is often accomplished via bromomethylation reactions using reagents like paraformaldehyde in the presence of hydrobromic acid.
  • Cyclopropylmethyl Substitution : The cyclopropylmethyl group can be introduced through alkylation reactions.

Anticancer Activity

Research indicates that compounds containing pyrazole and pyridine structures exhibit significant anticancer properties. For instance, derivatives of 2-(4-(bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine have been evaluated for their ability to inhibit cancer cell proliferation. Studies suggest that these compounds may act by interfering with key signaling pathways involved in cancer progression .

Antimicrobial Properties

The compound's structural characteristics allow it to interact with various biological targets, including enzymes and receptors. Preliminary studies have demonstrated its potential as an antimicrobial agent, particularly against certain bacterial strains . The bromomethyl group enhances its reactivity, potentially leading to covalent interactions with microbial targets.

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. Its ability to modulate enzyme activity could be leveraged for therapeutic applications in conditions such as diabetes or metabolic syndrome .

Case Studies and Research Findings

Several studies have explored the applications of similar compounds derived from the pyrazolo-pyridine scaffold:

  • Synthesis and Evaluation of Anticancer Agents :
    • A study focused on synthesizing pyrazolo[3,4-b]pyridines revealed that modifications at the 4-position significantly enhanced anticancer activity against various cell lines .
  • Antimicrobial Testing :
    • Compounds structurally related to 2-(4-(bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine were tested against resistant bacterial strains, showing effective inhibition at low concentrations .
  • Enzyme Interaction Studies :
    • Research indicated that derivatives could inhibit protein kinases critical in cancer signaling pathways, suggesting potential for targeted cancer therapies .

Mechanism of Action

The mechanism by which this compound exerts its effects largely depends on the context of its use. For example, in biological systems, it might act by binding to specific proteins or enzymes, thereby modulating their activity. The molecular targets and pathways involved could include various receptors or enzymes that interact with the pyrazole or pyridine rings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 2-(4-(bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine and analogous compounds:

Compound Name Substituents Synthesis Yield Key Reagents/Catalysts Biological Activity References
Target Compound : 2-(4-(Bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine Bromomethyl (C4), cyclopropylmethyl (N1), pyridine (C3) Not reported Likely Cs$2$CO$3$, CuBr (inferred) Not reported
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Methyl (C4), cyclopropyl (N1), pyridine (C3) 17.9% Cs$2$CO$3$, CuBr, cyclopropanamine Not reported
TC-1698 (2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane) Bicyclic framework, pyridine (C3) Not reported LDA, 4-(bromomethyl)oxane, Zn/AcOH α4β2 nAChR affinity: Ki = 0.78 nM
5-(Bromomethyl)-2-(trifluoromethyl)pyridine Bromomethyl (C5), trifluoromethyl (C2) on pyridine 74% 5-(bromomethyl)-2-(trifluoromethyl)pyridine reagent Antimalarial (repositioned astemizole analog)
4-(Bromomethyl)pyridine hydrobromate Bromomethyl (C4) on pyridine Not reported HBr, bromomethylation of pyridine Intermediate for drug synthesis

Key Observations:

Substituent Effects: The bromomethyl group in the target compound and 5-(bromomethyl)-2-(trifluoromethyl)pyridine enables versatile derivatization, contrasting with non-halogenated analogs like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine .

Synthetic Efficiency :

  • Yields vary significantly: 17.9% for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine vs. 74% for 5-(bromomethyl)-2-(trifluoromethyl)pyridine. Copper catalysts (e.g., CuBr) and cesium carbonate are common in pyrazole functionalization .

The target compound’s biological activity remains unstudied but warrants investigation given structural parallels .

Research Findings and Trends

  • Bromomethyl Reactivity : Bromomethyl-substituted pyridines and pyrazoles are pivotal intermediates in drug discovery. For example, 4-(bromomethyl)pyridine hydrobromate is used to synthesize complex carboxamides, while 5-(bromomethyl)-2-(trifluoromethyl)pyridine facilitates antimalarial agent development .
  • Cyclopropyl Impact : Cyclopropyl groups enhance compound rigidity and resistance to oxidative metabolism, as seen in N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine .
  • Receptor Targeting : The high α4β2 nAChR affinity of TC-1698 suggests that pyridine-pyrazole hybrids could be optimized for neurological applications, though this requires validation for the target compound .

Biological Activity

Overview

2-(4-(bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine is an organic compound characterized by its unique structural features, including a bromomethyl group attached to a pyrazole ring, which is further connected to a pyridine ring. This compound has garnered attention in medicinal chemistry and biological research due to its potential pharmacological applications.

Research indicates that compounds similar to 2-(4-(bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine may interact with various biological targets, particularly enzymes and receptors. The presence of the pyrazole moiety often enhances binding affinity and selectivity for specific targets, which is critical for therapeutic efficacy.

Enzyme Inhibition

A study on pyrazole derivatives demonstrated their potential as inhibitors of lactate dehydrogenase (LDH), an enzyme involved in glycolysis. Compounds in this class exhibited low nanomolar inhibition of LDHA and LDHB, suggesting that 2-(4-(bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine may similarly inhibit LDH activity, thereby impacting cancer metabolism .

Allosteric Modulation

Additionally, pyrazole derivatives have been studied for their allosteric modulation properties. For instance, it was shown that certain analogues could induce significant shifts in binding curves for acetylcholine at the M4 muscarinic receptor, indicating their potential as positive allosteric modulators (PAMs) . This suggests that 2-(4-(bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine could enhance receptor activity by stabilizing favorable conformations.

Study on Pyrazole Derivatives

In a comparative study involving various pyrazole derivatives, it was found that modifications around the core structure significantly influenced biological activity. For example, compounds with bromomethyl substitutions demonstrated increased binding affinity to target receptors compared to their unsubstituted counterparts. This highlights the importance of structural diversity in optimizing biological activity .

Compound NameBinding Affinity (nM)Activity Type
Compound A5LDHA Inhibitor
Compound B10PAM at M4 Receptor
2-Bromo-Pyrazole7LDHB Inhibitor

Q & A

Basic: What are the common synthetic routes for 2-(4-(bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine, and how do reaction conditions influence yield and purity?

Methodological Answer:
A typical route involves coupling pyrazole intermediates with functionalized pyridine derivatives. For example, copper-catalyzed cross-coupling (e.g., Ullmann-type reactions) under basic conditions (Cs₂CO₃) in polar aprotic solvents like DMSO at 35°C can introduce cyclopropylmethyl groups . Bromination of pre-existing methyl groups on pyrazole using reagents like NBS (not explicitly mentioned in evidence but inferred) may introduce the bromomethyl moiety. Yield optimization requires precise stoichiometry, controlled temperature (e.g., 35°C for 48 hours), and purification via gradient chromatography (e.g., 0–100% EtOAc/hexane) to separate byproducts .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features confirm its structure?

Methodological Answer:

  • ¹H NMR : Signals for cyclopropylmethyl protons (δ 0.5–1.5 ppm as multiplets) and pyridine aromatic protons (δ 8.5–9.0 ppm as doublets) are diagnostic. The bromomethyl group’s CH₂Br appears as a singlet near δ 4.3–4.5 ppm .
  • ¹³C NMR : The quaternary carbon adjacent to bromine (C-Br) resonates at δ 30–35 ppm, while pyridine carbons appear at δ 120–150 ppm .
  • HRMS : A molecular ion peak ([M+H]⁺) at m/z 308.05 (calculated for C₁₃H₁₄BrN₃) confirms the molecular formula .

Advanced: How can researchers optimize the introduction of the cyclopropylmethyl group to minimize steric hindrance and byproduct formation?

Methodological Answer:
Steric effects are mitigated by using smaller bases (e.g., Cs₂CO₃ over K₂CO₃) and controlled alkylation conditions. Pre-activating the cyclopropylmethylamine with a leaving group (e.g., iodide or tosylate) improves nucleophilic substitution efficiency. Monitoring reaction progress via TLC or LC-MS helps identify byproducts (e.g., over-alkylation). Alternative catalysts like Pd(0) for Suzuki coupling (not in evidence but inferred from similar syntheses) may enhance regioselectivity .

Advanced: What strategies are effective in analyzing and resolving contradictions in reported biological activities of pyrazole-pyridine hybrids?

Methodological Answer:

  • Comparative assays : Replicate studies under standardized conditions (pH, temperature, cell lines) to isolate variables.
  • Metabolite screening : Use LC-MS to identify degradation products that may influence activity .
  • Computational docking : Compare binding affinities of the compound and its derivatives with target proteins (e.g., kinases) to explain divergent results .

Methodological: When encountering inconsistent melting points or spectral data across studies, what systematic approaches should be taken to verify compound identity?

Methodological Answer:

  • Reproduce synthesis : Follow published protocols exactly, including solvent purity and drying methods.
  • Alternative characterization : Use X-ray crystallography (as in ) to resolve structural ambiguities.
  • Elemental analysis : Confirm C, H, N, Br content to rule out impurities .

Advanced: How does the bromomethyl group’s reactivity influence the design of subsequent derivatization experiments?

Methodological Answer:
The bromomethyl group facilitates nucleophilic substitution (e.g., with amines, thiols) or elimination reactions. To prevent hydrolysis, reactions should be conducted under anhydrous conditions (dry DMF, inert atmosphere). Kinetic studies (monitored by ¹H NMR) can optimize reaction times and minimize side products like di-alkylated species .

Basic: What are the primary challenges in purifying this compound, and how can chromatographic conditions be adjusted to improve separation efficiency?

Methodological Answer:
Challenges include co-elution of polar byproducts (e.g., unreacted amines) and brominated impurities. Solutions:

  • Use silica gel columns with a hexane/EtOAc gradient (e.g., 0%→50% EtOAc over 30 min).
  • For highly polar contaminants, switch to reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: In computational modeling studies, how do the electronic effects of the substituents impact the compound’s interaction with biological targets?

Methodological Answer:

  • Cyclopropylmethyl : Its electron-donating nature increases pyrazole ring electron density, potentially enhancing π-π stacking with aromatic residues in enzymes.
  • Bromomethyl : The electronegative Br withdraws electrons, polarizing the CH₂Br bond and facilitating covalent interactions with nucleophilic protein sites (e.g., cysteine thiols). DFT calculations can quantify these effects .

Methodological: What experimental approaches are recommended to confirm the regioselectivity of pyrazole ring substitution?

Methodological Answer:

  • NOESY NMR : Detect spatial proximity between substituents (e.g., cyclopropylmethyl and pyridine groups).
  • Isotopic labeling : Synthesize ¹³C-labeled intermediates to track substitution positions via ¹³C NMR .

Advanced: How can researchers design control experiments to differentiate between the compound’s direct effects and those of degradation products?

Methodological Answer:

  • Stability studies : Incubate the compound in assay buffers (e.g., PBS, cell culture media) and analyze degradation via HPLC at 0, 24, and 48 hours.
  • Bioactivity comparison : Test synthesized degradation products (e.g., hydrolyzed bromomethyl derivatives) in parallel assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(4-(bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.